5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 2 with a 4-methylphenyl group, and at position 5 with a piperazine moiety bearing a 2-methylbenzoyl group. The methyl groups on the benzoyl and phenyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-7-9-18(10-8-16)21-25-20(15-24)23(29-21)27-13-11-26(12-14-27)22(28)19-6-4-3-5-17(19)2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQAQHKIBSAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the oxazole ringThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituents on the benzoyl group, aryl rings, and heterocyclic cores. Below is a comparative analysis:
Substituent Effects on Activity and Properties
- Methyl vs.
- Aryl vs.
- Piperazine Modifications : Substituting the benzoyl group with chloroacetyl () or benzhydryl () groups could modulate pharmacokinetic properties, such as metabolic stability and plasma protein binding.
Implications for Structure-Activity Relationships (SAR)
- Critical Moieties : The piperazine-1-yl group is essential for target engagement in many receptor-binding scaffolds. Substitutions on the benzoyl ring (e.g., 2-methyl vs. 2-chloro) fine-tune steric and electronic profiles .
- Heterocyclic Core : Replacing oxazole with pyrazole () or triazole-thione () alters hydrogen-bonding capacity and conformational flexibility, impacting biological activity.
Biological Activity
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, an oxazole moiety, and a carbonitrile group. Its molecular formula is C20H22N4O, with a molecular weight of approximately 350.42 g/mol. The presence of the 2-methylbenzoyl and 4-methylphenyl groups contributes to its unique chemical properties.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development against bacterial and fungal infections.
- Anticancer Properties : The compound has been highlighted for its potential anticancer activity. It may interact with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to therapeutic effects .
The exact mechanism of action is still under investigation; however, it is believed that the compound may interact with various enzymes or receptors within the body. The oxazole ring is particularly noted for its role in modulating biological activity through interactions with biological macromolecules.
Case Studies
- Anticancer Activity :
- A study focused on similar compounds indicated that those with structural similarities exhibited significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhanced the anticancer activity .
- Antimicrobial Testing :
Data Table: Biological Activity Overview
Q & A
Q. What are the critical steps in synthesizing 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile?
The synthesis involves a multi-step protocol:
- Step 1 : Formation of the oxazole core via cyclization reactions, often using microwave-assisted synthesis to accelerate kinetics (reducing reaction time from hours to minutes) .
- Step 2 : Piperazine ring functionalization via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) to achieve >95% purity . Key challenges include controlling regioselectivity during oxazole formation and minimizing byproducts during piperazine derivatization.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) to verify substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 376.46 [M+H]) to confirm molecular weight and fragmentation patterns .
- IR Spectroscopy : Peaks at ~2230 cm (C≡N stretch) and ~1650 cm (amide C=O) for functional group validation .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ assays to measure inhibition of CDK4 or ARK5 kinases at concentrations ≤100 nM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
- Target binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (K) to receptors like serotonin transporters .
Advanced Research Questions
Q. How can contradictory crystallographic data on the compound’s conformation be resolved?
Discrepancies in piperazine ring puckering or oxazole planarity often arise from:
- Crystallization solvents : Polar solvents (e.g., DMSO) may stabilize different conformers vs. nonpolar solvents (toluene) .
- Refinement protocols : Use SHELXL for high-resolution refinements (R-factor < 5%) and TWINLAW to address twinning in crystals . Methodological recommendation : Compare multiple datasets (e.g., PDB entries) and validate with DFT calculations (B3LYP/6-31G* basis set) to model energetically favorable conformers .
Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical purity?
- Catalyst screening : Test Pd(OAc) vs. CuI for coupling reactions; CuI improves regioselectivity in oxazole formation but may require higher temperatures (~120°C) .
- Solvent optimization : Replace DCM with THF for piperazine acylation to reduce side reactions (e.g., hydrolysis of the benzoyl group) .
- Microwave-assisted synthesis : Reduces reaction time by 70% and improves yield (from 45% to 78%) for cyclization steps .
Q. How should researchers design assays to evaluate the compound’s polypharmacological effects?
- Kinase profiling : Use PamStation®12 or KINOMEscan to screen against 400+ kinases, identifying off-target effects (e.g., ARK5 vs. CDK4 inhibition) .
- Transcriptomic analysis : RNA-seq of treated cells (10 µM, 24h) to identify pathways enriched in apoptosis or cell cycle arrest .
- In vivo validation : Xenograft models (e.g., nude mice with HT-29 tumors) to correlate pharmacokinetics (C, t) with tumor regression rates .
Q. How can structural data contradictions in SAR studies be addressed?
Example contradiction: A 2-methylbenzoyl substituent enhances CDK4 inhibition but reduces solubility. Resolution :
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -SOH) at the 4-position of the benzoyl ring to balance activity and solubility .
- Co-crystallization : Determine binding modes with CDK4 (PDB: 7X structure) to identify critical hydrophobic interactions vs. solvation penalties .
Key Methodological Recommendations
- For crystallography, prioritize synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction patterns .
- Use LC-MS/MS for metabolite identification in pharmacokinetic studies, focusing on CYP3A4-mediated oxidation products .
- Employ QSAR models (e.g., CoMFA) to predict bioactivity of novel derivatives before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
